Cas no 1233244-78-4 (3-Hydroxyquinoline-6-carboxylic acid)

3-Hydroxyquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxyquinoline-6-carboxylic acid
- 6-Quinolinecarboxylic acid, 3-hydroxy-
- AK174495
- 3-Hydroxy-6-quinolinecarboxylic acid
- FCH1144229
- 1233244-78-4
- AS-32830
- AKOS025396506
- 3-hydroxyquinoline-6-carboxylicacid
- MFCD18417128
- SCHEMBL21819406
- DB-228657
- SB67687
-
- MDL: MFCD18417128
- インチ: 1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14)
- InChIKey: YIJCKQVORNAAOU-UHFFFAOYSA-N
- ほほえんだ: OC1=CN=C2C=CC(C(=O)O)=CC2=C1
計算された属性
- せいみつぶんしりょう: 189.042593085g/mol
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 70.4
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 426.7±30.0 °C at 760 mmHg
- フラッシュポイント: 211.9±24.6 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
3-Hydroxyquinoline-6-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
3-Hydroxyquinoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223034-250mg |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 95% | 250mg |
$709 | 2022-09-03 | |
Alichem | A189000670-250mg |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 98% | 250mg |
$887.70 | 2023-09-03 | |
TRC | H502575-25mg |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 25mg |
$ 185.00 | 2022-06-04 | ||
TRC | H502575-2.5mg |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM223034-100mg |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 95% | 100mg |
$443 | 2022-09-03 | |
abcr | AB446863-250mg |
3-Hydroxyquinoline-6-carboxylic acid; . |
1233244-78-4 | 250mg |
€661.00 | 2025-03-19 | ||
abcr | AB446863-50mg |
3-Hydroxyquinoline-6-carboxylic acid; . |
1233244-78-4 | 50mg |
€538.80 | 2024-08-03 | ||
1PlusChem | 1P000KTE-1g |
6-Quinolinecarboxylic acid, 3-hydroxy- |
1233244-78-4 | 95% | 1g |
$2070.00 | 2023-12-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2276-500mg |
3-hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 95% | 500mg |
¥3324.0 | 2024-04-25 | |
A2B Chem LLC | AA26178-1g |
3-Hydroxyquinoline-6-carboxylic acid |
1233244-78-4 | 95% | 1g |
$1802.00 | 2024-01-04 |
3-Hydroxyquinoline-6-carboxylic acid 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
3-Hydroxyquinoline-6-carboxylic acidに関する追加情報
Research Briefing on 3-Hydroxyquinoline-6-carboxylic acid (CAS: 1233244-78-4): Recent Advances and Applications
3-Hydroxyquinoline-6-carboxylic acid (CAS: 1233244-78-4) is a quinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 3-Hydroxyquinoline-6-carboxylic acid as a building block for the synthesis of small-molecule inhibitors targeting bacterial DNA gyrase. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also highlighted the compound's favorable pharmacokinetic properties, such as good oral bioavailability and low cytotoxicity, making it a promising candidate for further development as an antibacterial agent.
In the context of anticancer research, a recent preprint on bioRxiv (2024) reported the discovery of novel 3-Hydroxyquinoline-6-carboxylic acid-based compounds that selectively target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The lead compound from this series showed significant tumor growth inhibition in xenograft models of breast and lung cancer, with minimal off-target effects. The study also employed molecular docking simulations to elucidate the binding interactions between the compound and its target proteins, providing valuable insights for structure-activity relationship optimization.
Another notable development comes from the field of neurodegenerative diseases, where researchers have explored the neuroprotective effects of 3-Hydroxyquinoline-6-carboxylic acid derivatives. A 2023 study in ACS Chemical Neuroscience demonstrated that certain structural modifications of this scaffold resulted in compounds with potent antioxidant and anti-inflammatory properties, capable of crossing the blood-brain barrier and reducing oxidative stress in cellular models of Alzheimer's disease. These findings open new avenues for the development of multifunctional agents targeting the complex pathophysiology of neurodegenerative disorders.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 3-Hydroxyquinoline-6-carboxylic acid and its derivatives. A Green Chemistry (2023) publication described a novel biocatalytic approach using engineered enzymes that significantly improved the yield and reduced the environmental impact of the synthesis process. This methodological innovation addresses the growing demand for greener pharmaceutical manufacturing practices while maintaining high purity standards for research and clinical applications.
Looking ahead, the diverse biological activities and synthetic versatility of 3-Hydroxyquinoline-6-carboxylic acid position it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in combination therapies, prodrug development, and targeted drug delivery systems. However, challenges remain in optimizing the pharmacokinetic profile and selectivity of derivatives, as well as in scaling up production for clinical trials. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be crucial to fully realize the therapeutic potential of this promising compound.
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